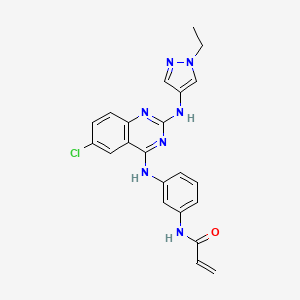
Egfr T790M/L858R/ack1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr T790M/L858R/ack1-IN-1 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) mutations T790M and L858R, as well as activated Cdc42-associated kinase 1 (ACK1). This compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), where resistance to first-generation EGFR inhibitors often arises due to the T790M mutation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr T790M/L858R/ack1-IN-1 involves the design and optimization of aminoquinazoline derivatives. The process typically includes multiple steps of organic synthesis, such as nucleophilic substitution and cyclization reactions . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and efficiency. The process would also include rigorous purification steps, such as crystallization and chromatography, to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Egfr T790M/L858R/ack1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Common in the synthesis process, substitution reactions help in the formation of the final compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions .
Major Products Formed
The major products formed from these reactions are typically intermediates that lead to the final active compound. These intermediates are crucial for the compound’s biological activity and stability .
Aplicaciones Científicas De Investigación
Egfr T790M/L858R/ack1-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying dual inhibition mechanisms and structure-activity relationships.
Biology: Investigated for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Mecanismo De Acción
Egfr T790M/L858R/ack1-IN-1 exerts its effects by binding to the ATP-binding pocket of the EGFR and ACK1 kinases, inhibiting their activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, such as the AKT pathway, which are crucial for cell proliferation and survival . The compound’s dual inhibition mechanism is particularly effective in overcoming resistance mechanisms that arise in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Osimertinib: A third-generation EGFR inhibitor targeting T790M mutation but not ACK1.
Gefitinib: A first-generation EGFR inhibitor, effective against L858R mutation but not T790M.
Afatinib: A second-generation EGFR inhibitor with broader activity but less specificity for T790M
Uniqueness
Egfr T790M/L858R/ack1-IN-1 is unique due to its dual inhibition of both EGFR and ACK1, making it highly effective against resistant NSCLC. This dual targeting approach helps in overcoming resistance mechanisms that limit the efficacy of other EGFR inhibitors .
Propiedades
Fórmula molecular |
C22H20ClN7O |
|---|---|
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
N-[3-[[6-chloro-2-[(1-ethylpyrazol-4-yl)amino]quinazolin-4-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C22H20ClN7O/c1-3-20(31)25-15-6-5-7-16(11-15)26-21-18-10-14(23)8-9-19(18)28-22(29-21)27-17-12-24-30(4-2)13-17/h3,5-13H,1,4H2,2H3,(H,25,31)(H2,26,27,28,29) |
Clave InChI |
FCHNDUSRWAGJES-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=CC(=CC=C4)NC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


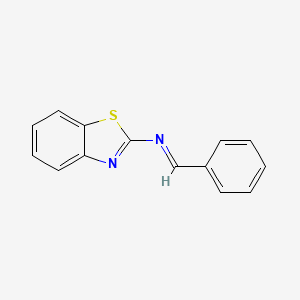
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
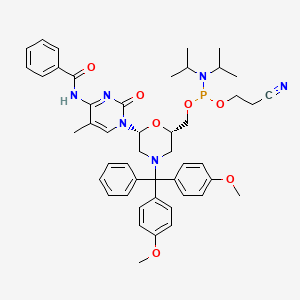
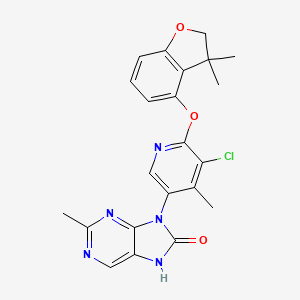
![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)
![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)
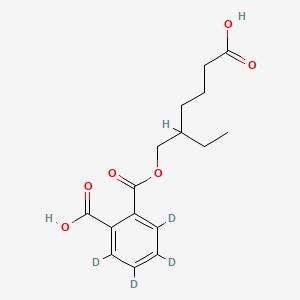
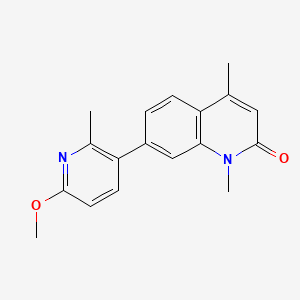
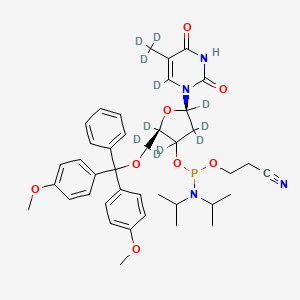
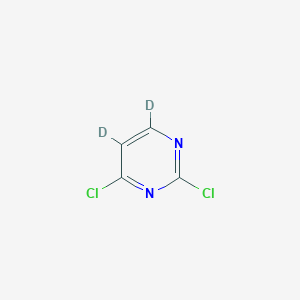
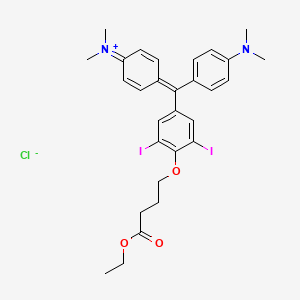

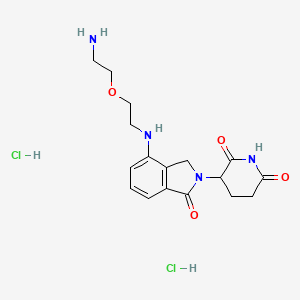
![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
